Lonicerin

Description

Lonicerin has been reported in Biebersteinia multifida, Trachelospermum asiaticum, and other organisms with data available.

a flavonoid; second source Yak. Zas. shows same melting point, absorption, Rf and color tests for this compound (luteolin-7-rhamnoglucoside from Lonicera) and veronicastroside (luteolin-7-neohesperidoside from Trachelospermum);

Properties

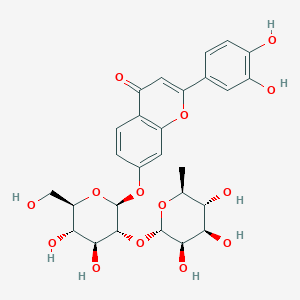

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPXMGVUDNKLV-KMFFXDMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180389 | |

| Record name | Veronicastroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Scolymoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25694-72-8 | |

| Record name | Lonicerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25694-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scolymoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025694728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veronicastroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERONICASTROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALJ2FB4ZDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scolymoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lonicerin from Lonicera japonica: A Technical Guide to Its Discovery, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonicerin, a flavonoid glycoside identified as luteolin 7-O-neohesperidoside, is a prominent bioactive compound isolated from the flower buds of Lonicera japonica Thunb. (Japanese Honeysuckle). This plant has a long history of use in traditional medicine for treating inflammatory and infectious diseases. Modern scientific investigation has unveiled a wide spectrum of pharmacological activities for this compound, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the discovery of this compound, detailing its isolation, purification, and structural elucidation. Furthermore, it presents comprehensive experimental protocols for key biological assays and summarizes the quantitative data on its bioactivities. A significant focus is placed on the molecular mechanisms underlying this compound's therapeutic potential, with a detailed exploration of its modulation of critical signaling pathways, including Src/EGFR, EZH2/NF-κB, and Sirt1-mediated autophagy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lonicera japonica Thunb., commonly known as Japanese honeysuckle, is a plant species with a rich history in traditional medicine across East Asia. Its flower buds, in particular, have been historically prescribed for a variety of ailments, primarily those of an inflammatory or infectious nature. Scientific inquiry into the phytochemical constituents of Lonicera japonica has led to the identification of numerous bioactive compounds, including phenolic acids, flavonoids, iridoids, and triterpenoid saponins. Among these, the flavonoid glycoside this compound has emerged as a key contributor to the plant's therapeutic properties.

This compound, chemically identified as luteolin 7-O-neohesperidoside, has been the subject of extensive research to elucidate its pharmacological activities and mechanisms of action. Studies have demonstrated its potent anti-inflammatory and immunomodulatory effects, offering a scientific basis for the traditional use of honeysuckle in treating inflammatory conditions. Furthermore, this compound has shown promise in other therapeutic areas, exhibiting neuroprotective, anticancer, and antimicrobial properties. This guide provides a comprehensive technical overview of the scientific journey from the discovery of this compound in Lonicera japonica to the current understanding of its molecular interactions and therapeutic potential.

Isolation, Purification, and Characterization of this compound

Extraction and Isolation

The isolation of this compound from the dried flower buds of Lonicera japonica is typically achieved through a multi-step process involving solvent extraction and chromatographic separation.

Experimental Protocol: Extraction and Isolation of this compound

-

Plant Material Preparation: Dried flower buds of Lonicera japonica are ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is extracted with 80% methanol at room temperature using ultrasonication for 90 minutes. This process is repeated three times to ensure maximum extraction of this compound and other methanolic-soluble compounds.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned with chloroform to remove nonpolar compounds.

-

Column Chromatography: The aqueous layer is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase to yield purified this compound.

Figure 1: Workflow for the Isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be accurately determined using a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method.

Experimental Protocol: HPLC-DAD Quantification of this compound

-

Instrumentation: An HPLC system equipped with a DAD detector is used.

-

Column: A Luna C18 column (5 µm, 4.6 mm × 150 mm) is employed for separation.

-

Mobile Phase: A gradient elution is performed with a mobile phase consisting of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B) at a flow rate of 1 mL/min.

-

0–15 min: 10% B

-

15–25 min: Gradient from 10% to 30% B

-

25–35 min: Gradient from 30% to 50% B

-

35–50 min: 50% B

-

-

Detection: The DAD detector is set to monitor at 254 nm for the quantification of this compound.

-

Standard Curve: A standard curve is generated using purified this compound of known concentrations to quantify the amount in the samples.

Structural Elucidation

The chemical structure of this compound has been elucidated as luteolin 7-O-neohesperidoside using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities of this compound

This compound exhibits a diverse range of biological activities, which have been demonstrated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data related to its principal pharmacological effects.

Table 1: Anti-inflammatory and Antioxidant Activities of this compound

| Activity | Assay | Model System | IC₅₀ Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated Macrophages | 0-40 µg/mL (Inhibition observed) | [1] |

| Antioxidant | DPPH Radical Scavenging | Cell-free | 9.2 µg/mL | [1] |

| Antioxidant | Superoxide Radical Scavenging | Cell-free | 143.9 µg/mL | [1] |

| Antioxidant | Hydroxyl Radical Scavenging | Cell-free | 236.8 µg/mL | [1] |

| Enzyme Inhibition | Xanthine Oxidase Inhibition | Cell-free | 37.4 µg/mL | [1] |

Table 2: Antimicrobial Activity of this compound

| Activity | Organism | MIC/Effective Concentration | Reference |

| Antibacterial | Pseudomonas aeruginosa | 12.5 µg/mL (biofilm inhibition) | [1] |

| Antifungal | Candida albicans | 10-100 µg/mL (growth inhibition) | [1] |

Table 3: Anticancer Activity of Luteolin (Aglycone of this compound)

Note: Data for the direct anticancer activity of this compound is limited; therefore, data for its aglycone, luteolin, is presented here to indicate potential activity.

| Cell Line | Cancer Type | IC₅₀ Value (Luteolin) | Reference |

| A549 | Non-small-cell lung cancer | 27.12 µM (48h) | [2] |

| H460 | Non-small-cell lung cancer | 18.93 µM (48h) | [2] |

Detailed Experimental Protocols for Biological Assays

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Experimental Protocol: NO Production Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 15 minutes.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Western Blot Analysis of Signaling Pathways

Experimental Protocol: General Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Specific Primary Antibodies:

-

Src/EGFR Pathway:

-

Phospho-Src (Tyr416)

-

Total Src

-

Phospho-EGFR (Tyr1068)

-

Total EGFR

-

-

EZH2/NF-κB Pathway:

-

EZH2

-

Phospho-NF-κB p65

-

Total NF-κB p65

-

-

Sirt1-mediated Autophagy:

-

Sirt1

-

LC3B (for LC3-I and LC3-II)

-

Beclin-1

-

p62/SQSTM1

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by this compound.

Inhibition of the Src/EGFR Signaling Pathway

This compound has been shown to attenuate inflammatory responses by targeting the c-Src kinase-epidermal growth factor receptor (Src/EGFR) signaling pathway.

Figure 2: this compound's Inhibition of the Src/EGFR Pathway.

Modulation of the EZH2/NF-κB Signaling Pathway

This compound directly binds to the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, which in turn influences the NF-κB signaling pathway, a critical regulator of inflammation.

Figure 3: this compound's Modulation of the EZH2/NF-κB Axis.

Activation of Sirt1-mediated Autophagy

This compound has been found to promote the deacetylase sirtuin 1 (Sirt1), which plays a crucial role in initiating autophagy, a cellular process for degrading and recycling cellular components. This mechanism is implicated in this compound's protective effects in various disease models.

Figure 4: this compound's Activation of Sirt1-mediated Autophagy.

Conclusion

This compound, a flavonoid glycoside from Lonicera japonica, has demonstrated a remarkable array of pharmacological activities, substantiating the traditional medicinal uses of the plant. Its anti-inflammatory, neuroprotective, and potential anticancer effects are underpinned by its ability to modulate complex intracellular signaling pathways, including Src/EGFR, EZH2/NF-κB, and Sirt1-mediated autophagy. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound. As our understanding of its molecular mechanisms deepens, this compound holds significant promise for the development of novel therapeutic agents for a range of diseases. Future research should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in clinical settings, to fully realize its potential as a modern medicine derived from a traditional source.

References

Lonicerin (Veronicastroside): A Technical Guide to its Chemical Properties, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonicerin, also known as Veronicastroside, is a flavone glycoside found in various medicinal plants, notably in the flower buds of Lonicera japonica. As a derivative of luteolin, it is chemically identified as luteolin-7-O-neohesperidoside. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and diverse pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, antioxidant, immunomodulatory, neuroprotective, and antimicrobial properties. This guide summarizes key quantitative data, outlines detailed experimental protocols for its biological evaluation, and visualizes its known mechanisms of action through signaling pathway diagrams to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a flavonoid, specifically a flavone, characterized by a C6-C3-C6 backbone. It is a glycosidic conjugate of luteolin, where a neohesperidose disaccharide (composed of rhamnose and glucose) is attached at the 7-hydroxyl position of the luteolin aglycone.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one |

| Synonyms | Veronicastroside, Luteolin 7-O-neohesperidoside, Scolymoside, Luteolin-7-rutinoside |

| CAS Number | 25694-72-8 |

| Molecular Formula | C₂₇H₃₀O₁₅ |

| SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O">C@@HO[1] |

| InChI Key | SHPPXMGVUDNKLV-KMFFXDMSSA-N[1] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 594.52 g/mol | [1][2] |

| Appearance | Yellowish, crystalline solid | [3][4] |

| Melting Point | Data not consistently available in published literature. | |

| Boiling Point | 957.8 ± 65.0 °C (Predicted) | [5] |

| Density | 1.76 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in DMSO (50 mg/mL) and DMF (50 mg/mL). | [4] |

| pKa | 6.10 ± 0.40 (Predicted) | |

| Storage | Store as a solid at -20°C for long-term stability (≥ 4 years). | [4] |

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, which have been quantified in various in vitro assays. The following table summarizes the key inhibitory and scavenging concentrations.

| Activity | Assay Target | IC₅₀ / Effective Concentration | Source(s) |

| Antioxidant | DPPH Radical Scavenging | 9.2 µg/mL | [4] |

| Hydroxyl Radical Scavenging | 236.8 µg/mL | [4] | |

| Superoxide Radical Scavenging | 143.9 µg/mL | [4] | |

| Enzyme Inhibition | Xanthine Oxidase | 37.4 µg/mL | [4] |

| Anti-inflammatory | Nitric Oxide (NO) Production | Inhibition observed at 20-40 µg/mL | [4] |

| Immunomodulatory | T-cell Proliferation | Suppression observed at 5-40 µg/mL | |

| Antimicrobial | P. aeruginosa Biofilm Formation | Inhibition at 12.5 µg/mL | [6] |

| P. aeruginosa Alginate Secretion | Reduction at 25 µg/mL | [6] | |

| C. albicans Growth | Inhibition observed at 10-100 µg/mL |

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

Anti-inflammatory and Immunomodulatory Effects

This compound's anti-inflammatory activity is significantly mediated through the suppression of the NF-κB signaling pathway.[4] By inhibiting this pathway, this compound reduces the expression of pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α and IL-1β. Furthermore, it modulates the adaptive immune response by promoting a shift from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype, characterized by increased production of IL-4 and IL-10.

Caption: this compound's dual action on inflammation and immunity.

Neuroprotective Mechanism against Glutamate Excitotoxicity

Glutamate-induced excitotoxicity is a key pathological process in several neurodegenerative diseases. It leads to excessive intracellular calcium influx, generation of reactive oxygen species (ROS), and mitochondrial dysfunction, culminating in neuronal apoptosis. This compound confers neuroprotection through a potent antioxidant mechanism.[1] It directly scavenges ROS, prevents the drop in mitochondrial membrane potential, and boosts the cell's endogenous antioxidant defenses by increasing the levels of glutathione (GSH) and the activity of glutathione-related enzymes.[1]

Caption: this compound's antioxidant role in neuroprotection.

Anti-Virulence Mechanism against Pseudomonas aeruginosa

This compound demonstrates a novel antibacterial strategy by targeting virulence factors rather than bacterial growth. In Pseudomonas aeruginosa, it specifically inhibits the alginate secretion protein (AlgE).[6] This action prevents the secretion of alginate, a key component of the bacterial biofilm matrix, thereby inhibiting biofilm formation and reducing the pathogen's ability to establish chronic infections, without exerting direct bactericidal pressure that could lead to resistance.[6]

Caption: this compound's mechanism of inhibiting bacterial virulence.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.

In Vivo Anti-Arthritic Activity Assay

This protocol is adapted from the Candida albicans cell wall-induced arthritis model in mice.

-

Model Induction:

-

Animals: Use BALB/c mice (female, 6-7 weeks old).

-

Inducing Agent: Prepare an emulsion of C. albicans cell wall (CACW) extract and Complete Freund's Adjuvant (CFA).

-

Administration: Inject the CACW/CFA emulsion into the hind footpad of the mice on three consecutive days (e.g., Day -3, -2, and -1) to induce localized inflammation and arthritis.[4]

-

-

Treatment Protocol:

-

On Day 0, select mice exhibiting significant footpad swelling.

-

Administer this compound (e.g., at doses of 1 and 2 mg/kg) via intraperitoneal (i.p.) injection.

-

Repeat the treatment every other day for a total of three doses.[4]

-

-

Evaluation:

-

Measure the thickness of the swollen footpad daily for a period of 20 days using a digital caliper.

-

The anti-arthritic effect is quantified as the percentage reduction in edema compared to a vehicle-treated control group.[4]

-

In Vitro Antioxidant Activity Assays

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. A control well should contain only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined from a dose-response curve.

-

Reaction System: The assay is typically based on the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻).

-

Reaction Mixture: Combine a phosphate buffer (pH 7.4), FeSO₄, EDTA, H₂O₂, a detector molecule (e.g., deoxyribose or salicylic acid), and various concentrations of this compound.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Color Development: Terminate the reaction and develop color by adding reagents like thiobarbituric acid (TBA), which reacts with malondialdehyde (a byproduct of deoxyribose degradation by hydroxyl radicals).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 532 nm).

-

Calculation: Scavenging activity is calculated by comparing the absorbance of the sample wells to the control.

-

Radical Generation: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system.

-

Reaction Mixture: In a buffered solution (pH 7.4), mix NADH, nitroblue tetrazolium (NBT), and various concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding PMS. The superoxide radicals generated will reduce NBT to a purple formazan product.

-

Incubation: Incubate at room temperature for 5-10 minutes.

-

Measurement: Measure the absorbance of the formazan product at 560 nm.

-

Calculation: The decrease in absorbance in the presence of this compound indicates its superoxide scavenging activity.

Xanthine Oxidase (XO) Inhibition Assay

-

Assay Principle: This spectrophotometric assay measures the inhibition of XO-catalyzed conversion of xanthine to uric acid.

-

Reaction Mixture: In a phosphate buffer (pH 7.5), combine the XO enzyme with various concentrations of this compound and pre-incubate at 25°C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding the substrate, xanthine.

-

Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over several minutes using a spectrophotometer.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of this compound to the rate in the control (enzyme and substrate only). The IC₅₀ value is determined from the dose-inhibition curve.

Conclusion

This compound (Veronicastroside) is a flavonoid with a well-defined chemical structure and a compelling profile of biological activities. Its mechanisms of action, particularly its ability to modulate key inflammatory and oxidative stress pathways such as NF-κB and the cellular antioxidant response, position it as a strong candidate for further investigation in the context of inflammatory diseases, neurodegenerative disorders, and bacterial infections. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural compound. Future research should focus on its pharmacokinetic properties, in vivo efficacy in a broader range of disease models, and potential for chemical modification to enhance its drug-like properties.

References

- 1. Neuroprotective Activity of this compound Isolated from Lonicera japonica -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 2. Veronicastroside - Wikipedia [en.wikipedia.org]

- 3. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flos lonicerae flavonoids attenuate experimental ulcerative colitis in rats via suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 25694-72-8 [chemicalbook.com]

- 6. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Lonicerin as a natural antioxidant and anti-inflammatory agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Lonicerin, a flavonoid glycoside predominantly found in the flowers and other parts of Lonicera japonica (honeysuckle), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate its therapeutic potential. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Antioxidant Activity of this compound

This compound exhibits significant antioxidant activity by scavenging free radicals and inhibiting enzymes involved in oxidative stress.[2] Its efficacy has been quantified in various in vitro assays, demonstrating its potential to mitigate oxidative damage.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using multiple assays, with the following table summarizing the key quantitative findings.

| Assay Type | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC50 | 9.2 µg/mL | [2] |

| Hydroxyl Radical Scavenging | IC50 | 236.8 µg/mL | [2] |

| Superoxide Radical Scavenging | IC50 | 143.9 µg/mL | [2] |

| Xanthine Oxidase Inhibition | IC50 | 37.4 µg/mL | [2] |

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[3][4][5] Research has shown its ability to suppress inflammatory responses in various cellular and animal models of inflammation.

In Vitro Anti-inflammatory Activity

Studies using cell cultures have demonstrated this compound's ability to reduce the production of inflammatory cytokines and enzymes.

| Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |

| BEAS-2B | LPS (100 ng/ml) | 20, 40, 80 µM | Dose-dependent reduction in IL-6, TNF-α, and IL-1β gene expression | [3] |

| HK2 | LPS | Not specified | Attenuated LPS-induced increase in TNF-α, IL-6, and IL-1β mRNA and protein levels | [4] |

| RAW264.7 | LPS/IFN-γ | Not specified | Decreased M1 macrophage markers | [5] |

| Macrophages | Not specified | 0-40 µg/mL | Inhibited nitric oxide (NO) production | [2] |

In Vivo Anti-inflammatory Activity

Animal models have provided further evidence of this compound's anti-inflammatory potential in complex biological systems.

| Animal Model | Condition | This compound Dosage | Key Findings | Reference |

| Mice | LPS-induced acute lung injury | Not specified | Reduced pulmonary edema, inflammation, and pro-inflammatory gene expression | [3] |

| Mice | Collagen-induced arthritis (CIA) | Not specified | Attenuated disease progression, paw swelling, and inflammatory response | [5] |

| Rats | 2,4,6-trinitrobenzene sulfonic acid-induced colitis | Not specified | Potent anti-ulcerative colitis activities via antioxidative and anti-inflammatory effects | [6] |

| Mice | C. albicans and complete Freund's adjuvant-induced arthritis | 1-2 mg/mouse | Reduced paw edema | [2] |

Signaling Pathways Modulated by this compound

This compound's antioxidant and anti-inflammatory effects are mediated through the regulation of several key signaling pathways. The primary pathways identified are the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[3][5][7]

Caption: this compound inhibits NF-κB activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Evidence suggests that extracts containing this compound can suppress the phosphorylation of key MAPK proteins.[8]

Caption: this compound modulates MAPK signaling.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the antioxidant and anti-inflammatory properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the free radical scavenging activity of a compound.

Caption: DPPH assay workflow.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions.[9]

-

Prepare a fresh solution of DPPH in ethanol.

-

Mix the this compound solutions with the DPPH solution in a microplate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[10]

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[11]

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is widely used to screen for anti-inflammatory agents.

Methodology:

-

Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

-

After a defined incubation period, collect the cell culture supernatant and/or cell lysates.

-

Analyze the supernatant for the levels of pro-inflammatory mediators such as nitric oxide (using the Griess reagent), and cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[4]

-

Analyze the cell lysates for the expression of inflammatory proteins (e.g., iNOS, COX-2) and the activation of signaling proteins (e.g., phosphorylated NF-κB, MAPKs) using Western blotting.[3]

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Caption: Carrageenan-induced paw edema workflow.

Methodology:

-

Animals (typically rats or mice) are fasted overnight with free access to water.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

Animals are divided into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug, e.g., indomethacin), and treatment groups (different doses of this compound).

-

This compound or the vehicle is administered, typically orally or intraperitoneally.

-

After a specific period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each animal.[13]

-

The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Conclusion

This compound has demonstrated significant potential as a natural antioxidant and anti-inflammatory agent. Its multifaceted mechanism of action, involving the scavenging of free radicals and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, makes it a promising candidate for further investigation and development. The quantitative data from various in vitro and in vivo studies provide a solid foundation for its therapeutic potential. The standardized experimental protocols outlined in this guide offer a framework for future research aimed at further elucidating the pharmacological properties of this compound and its potential applications in human health.

References

- 1. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound prevents inflammation and apoptosis in LPS-induced acute lung injury [imrpress.com]

- 4. all-imm.com [all-imm.com]

- 5. This compound alleviates the progression of experimental rheumatoid arthritis by downregulating M1 macrophages through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. all-imm.com [all-imm.com]

- 8. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the Antioxidant Activities and Phenolic Content of Five Lonicera Flowers by HPLC-DAD/MS-DPPH and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Neuroprotective Effects of Lonicerin in Glutamate-Induced Toxicity: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in a range of acute and chronic neurodegenerative disorders. This whitepaper provides a comprehensive technical overview of the neuroprotective effects of lonicerin, a flavonoid glycoside isolated from Lonicera japonica, against glutamate-induced neurotoxicity. Through a detailed analysis of existing preclinical research, this guide summarizes the quantitative effects of this compound on key markers of neuronal health, outlines the experimental protocols used to determine these effects, and visually represents the established and proposed signaling pathways through which this compound exerts its neuroprotective action. The data presented herein supports this compound as a promising candidate for further investigation in the development of novel neuroprotective therapeutics.

Introduction to Glutamate Excitotoxicity and the Therapeutic Potential of this compound

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive glutamate levels lead to the overactivation of its receptors, triggering a cascade of neurotoxic events collectively known as excitotoxicity. This process is characterized by ionic imbalance, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis. Glutamate-induced neuronal injury is a key pathological feature in conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

This compound, a flavonoid glycoside, has demonstrated significant neuroprotective properties in preclinical models of glutamate-induced neuronal damage.[1][2] Its primary mechanism of action appears to be rooted in its potent antioxidant capabilities, which counteract the oxidative stress central to the excitotoxic cascade.[1] This guide delves into the specifics of this compound's neuroprotective profile, providing the detailed data and methodologies necessary for researchers and drug development professionals to evaluate and potentially build upon these findings.

Quantitative Efficacy of this compound in Neuroprotection

The neuroprotective effects of this compound have been quantified across several key parameters of neuronal health in in vitro models of glutamate-induced toxicity. The following tables summarize the dose-dependent efficacy of this compound in mitigating the detrimental effects of glutamate in HT22 hippocampal neuronal cells.

Table 1: Effect of this compound on Cell Viability in Glutamate-Treated HT22 Cells

| This compound Concentration (µM) | Cell Viability (%) vs. Glutamate-Treated Group | Statistical Significance (p-value) |

| 1.0 | Increased | < 0.05 |

| 10.0 | Increased | < 0.01 |

| 100.0 | Increased | < 0.001 |

Data extracted from studies on HT22 cells treated with 3mM glutamate for 24 hours.[1]

Table 2: Modulation of Glutamate-Induced Oxidative Stress Markers by this compound in HT22 Cells

| Parameter | This compound Concentration (µM) | Outcome vs. Glutamate-Treated Group | Statistical Significance (p-value) |

| Reactive Oxygen Species (ROS) Production | 1.0 | Decreased by ~11% | < 0.05 |

| 10.0 | Significantly Decreased | < 0.01 | |

| 100.0 | Decreased to near control levels | < 0.001 | |

| Intracellular Calcium (Ca2+) Influx | 1.0 | Decreased | < 0.05 |

| 10.0 | Significantly Decreased | < 0.01 | |

| 100.0 | Decreased to levels similar to Trolox (positive control) | < 0.001 | |

| Mitochondrial Membrane Potential (MMP) | 1.0 | Maintained | < 0.05 |

| 10.0 | Significantly Maintained | < 0.01 | |

| 100.0 | Significantly Maintained | < 0.001 | |

| Glutathione (GSH) Content | 100.0 | Increased by 68.7% | Not specified, but significant |

Data derived from studies on HT22 cells with glutamate-induced toxicity.[1]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, enabling replication and further investigation.

Cell Culture and Treatment

-

Cell Line: HT22 mouse hippocampal neuronal cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate well plates and allowed to adhere for 24 hours.

-

Cells are pre-treated with varying concentrations of this compound (1.0, 10.0, and 100.0 µM) for 1 hour.

-

Glutamate (3mM) is then added to induce neurotoxicity.

-

Cells are incubated for a further 24 hours before analysis.

-

Cell Viability Assay (MTT Assay)

-

Following the treatment period, the culture medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control group.

Measurement of Reactive Oxygen Species (ROS)

-

After treatment, cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA), a fluorescent probe for ROS, for 30 minutes at 37°C.

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Measurement of Intracellular Calcium (Ca2+) Influx

-

Cells are loaded with the fluorescent Ca2+ indicator Fura-2AM for 30-60 minutes at 37°C.

-

After washing to remove extracellular dye, the fluorescence is measured at dual excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).

-

The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca2+ concentration.

Assessment of Mitochondrial Membrane Potential (MMP)

-

Cells are stained with Rhodamine 123, a fluorescent dye that accumulates in polarized mitochondria, for 30 minutes at 37°C.

-

The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.

Glutathione (GSH) Assay

-

Cell lysates are prepared, and the total glutathione content is measured using a commercially available GSH assay kit.

-

This assay is typically based on the enzymatic recycling method, where the rate of color or fluorescence development is proportional to the GSH concentration.

Signaling Pathways and Mechanism of Action

This compound's neuroprotective effects against glutamate-induced toxicity are primarily attributed to its antioxidant properties. The following diagrams illustrate the established and proposed signaling pathways involved.

Caption: Established neuroprotective mechanism of this compound.

The diagram above illustrates how this compound directly counteracts the key pathological events triggered by glutamate, leading to enhanced neuronal survival.

While the direct antioxidant activity of this compound is well-documented, emerging research on flavonoids suggests a more complex mechanism involving the modulation of key intracellular signaling pathways that regulate the cellular stress response. The following diagram presents a proposed signaling cascade for this compound, integrating potential interactions with the Nrf2, PI3K/Akt, and MAPK pathways. This model is based on the known effects of other neuroprotective flavonoids and provides a framework for future research into this compound's precise molecular targets.

Caption: Proposed neuroprotective signaling pathways of this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly indicates that this compound is a potent neuroprotective agent against glutamate-induced toxicity. Its ability to mitigate oxidative stress, maintain ionic homeostasis, and preserve mitochondrial function underscores its therapeutic potential. The dose-dependent nature of these effects provides a solid foundation for further preclinical and clinical development.

Future research should focus on elucidating the precise molecular targets of this compound within the proposed signaling pathways. Investigating the direct interaction of this compound with components of the Nrf2/Keap1, PI3K/Akt, and MAPK pathways will provide a more complete understanding of its mechanism of action. Furthermore, in vivo studies are warranted to assess the bioavailability, safety, and efficacy of this compound in animal models of neurodegenerative diseases. Such studies will be critical in translating the promising in vitro findings into tangible therapeutic strategies for a range of neurological disorders.

References

Lonicerin's Modulation of the EZH2/NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonicerin, a flavonoid glycoside primarily isolated from Lonicera japonica Thunb., has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] Emerging research has identified its mechanism of action to involve the modulation of the Enhancer of Zeste Homolog 2 (EZH2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting the EZH2/NF-κB signaling axis. EZH2, a histone methyltransferase, is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[2] In inflammatory conditions, EZH2 activity is often upregulated. This compound has been shown to directly bind to EZH2, inhibiting its catalytic activity and consequently reducing H3K27me3 levels.[1]

This inhibition of EZH2 activity by this compound has a downstream effect on the NF-κB pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.[3] In certain contexts, EZH2 can promote the activation of the NF-κB pathway.[4] By suppressing EZH2 activity, this compound leads to a reduction in the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes and mitigating the inflammatory response.[4]

In the context of ulcerative colitis, this compound's inhibition of EZH2 promotes the expression of autophagy-related protein 5 (ATG5), leading to enhanced autophagy and subsequent degradation of the NLRP3 inflammasome.[1] This highlights a nuanced, context-dependent mechanism of action. It is noteworthy that the dosage of this compound required to inhibit the NF-κB signaling pathway is reportedly tenfold higher than that needed for the EZH2/ATG5/NLRP3 pathway, suggesting a more potent effect on the EZH2-mediated autophagic pathway.[1]

In rheumatoid arthritis, this compound has been shown to attenuate the activation of the NF-κB signaling pathway, which is crucial for the polarization of pro-inflammatory M1 macrophages.[5] By inhibiting this pathway, this compound reduces the expression of M1 macrophage markers and the release of inflammatory cytokines like IL-1β and IL-18.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the EZH2/NF-κB pathway and associated inflammatory markers.

Table 1: Effect of this compound on EZH2 and NF-κB Signaling in an Ovalbumin-Induced Asthma Model

| Parameter | Treatment Group | Dose | Result | Fold Change vs. Asthma Group | Reference |

| EZH2 Protein Expression | Asthma | - | Increased | 3-fold vs. Control | [2] |

| H3K27me3 Levels | Asthma | - | Increased | 6-fold vs. Control | [2] |

| This compound | 10 mg/kg | Decreased | Significant Reduction | [2] | |

| This compound | 30 mg/kg | Decreased | Dose-dependent Reduction | [2] | |

| NF-κB p65 Nuclear Translocation | This compound | 10 or 30 mg/kg | Reduced | - | [4] |

| OVA-specific IgE | Asthma | - | 7.2-fold increase vs. Control | - | [2] |

| This compound | 10 mg/kg | Decreased | Significant Reduction | [2] | |

| This compound | 30 mg/kg | Decreased | Significant Reduction | [2] | |

| Total Inflammatory Cells in BALF | This compound | 10 mg/kg | Decreased | Significant Reduction | [2] |

| This compound | 30 mg/kg | Decreased | Significant Reduction | [2] | |

| Eosinophils in BALF | This compound | 30 mg/kg | Decreased | Strong Reduction | [2] |

| IL-4, IL-5, IL-13 in BALF | This compound | 10 mg/kg | Decreased | Dose-dependent Reduction | [2] |

| This compound | 30 mg/kg | Decreased | Dose-dependent Reduction | [2] |

Table 2: Effect of this compound in a DSS-Induced Ulcerative Colitis Model

| Parameter | Treatment Group | Dose | Result | Reference |

| IL-1β and IL-18 Levels | This compound | 3, 10, 30 mg/kg | Dose-dependent reduction | [1] |

| NLRP3 Inflammasome Assembly | This compound | 3, 10, 30 mg/kg | Dose-dependent disruption | [1] |

| NF-κB Pathway Inhibition | This compound | High Dose | Inhibited | [1] |

| EZH2/ATG5/NLRP3 Pathway Inhibition | This compound | Low Dose | Inhibited (10x more potent than NF-κB inhibition) | [1] |

Table 3: Effect of this compound on M1 Macrophage Polarization and NF-κB Signaling in a Collagen-Induced Arthritis (CIA) Model

| Parameter | Treatment Group | Result | Reference |

| M1 Macrophage Markers | This compound | Significantly decreased | [5] |

| NF-κB Pathway Activation | This compound | Attenuated | [5] |

| IL-1β and IL-18 Release | This compound | Inhibited | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound's modulation of the EZH2/NF-κB pathway.

Animal Models

-

Ovalbumin (OVA)-Induced Asthma Mouse Model:

-

Animals: BALB/c mice.

-

Sensitization: Intraperitoneal injection of 10 µg OVA on postnatal days 5 and 10.

-

Challenge: Inhalation of 3% aerosolized OVA for 10 minutes daily from postnatal days 18 to 20.

-

This compound Treatment: Intragastric administration of this compound (10 or 30 mg/kg) from postnatal days 16 to 20.[1]

-

-

Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Mouse Model:

-

Animals: C57BL/6 mice.

-

Induction: 2.5% (w/v) DSS in drinking water for 7 days, followed by a 3-day recovery period.

-

This compound Treatment: Oral administration of this compound (3, 10, and 30 mg/kg).[6]

-

-

Collagen-Induced Arthritis (CIA) Mouse Model:

-

Details of the specific induction and this compound treatment protocol for the CIA model require further specific sourcing from the primary literature.

-

Western Blotting

-

Objective: To determine the protein levels of EZH2, H3K27me3, and components of the NF-κB pathway (e.g., p-p65, total p65, IKKα/β).

-

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate proteins on a 10-12% polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Specific antibodies include:

-

Rabbit anti-EZH2

-

Rabbit anti-H3K27me3

-

Rabbit anti-phospho-NF-κB p65

-

Rabbit anti-NF-κB p65

-

Rabbit anti-phospho-IKKα/β

-

(Note: Specific dilutions should be optimized for each antibody and experimental condition).

-

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize protein bands using an ECL chemiluminescence detection kit.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the levels of cytokines (IL-4, IL-5, IL-13, IL-1β, IL-18) and OVA-specific IgE in serum or bronchoalveolar lavage fluid (BALF).

-

Protocol:

-

Coat a 96-well plate with capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add avidin-HRP or other enzyme conjugates and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

(Note: Commercially available ELISA kits for specific cytokines and IgE are recommended and their specific protocols should be followed).

-

Immunofluorescence

-

Objective: To visualize the nuclear translocation of the NF-κB p65 subunit.

-

Protocol:

-

Fix cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100 in PBS.

-

Block with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

-

Wash with PBS.

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence or confocal microscope.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine the binding of EZH2 or NF-κB to the promoter regions of target genes.

-

Protocol:

-

Cross-linking: Cross-link proteins to DNA with formaldehyde in living cells.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-EZH2 or anti-p65).

-

Immune Complex Precipitation: Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Quantitative PCR (qPCR): Quantify the amount of precipitated DNA using qPCR with primers specific to the promoter region of the target gene.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6).

-

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).

-

cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression.

-

(Note: Specific primer sequences for target genes should be designed or obtained from published literature).

-

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Caption: this compound's modulation of the EZH2/NF-κB signaling pathway.

Caption: A generalized workflow for Western Blot analysis.

Caption: A typical workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound presents a compelling profile as a modulator of the EZH2/NF-κB signaling axis, with potential therapeutic applications in a range of inflammatory diseases. Its ability to inhibit EZH2 activity and subsequently suppress NF-κB-mediated inflammation, as well as engage other pathways such as autophagy, underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other molecules targeting this critical signaling network. Further investigation into the specific molecular interactions and downstream gene targets will be crucial in fully elucidating the therapeutic promise of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound alleviates the progression of experimental rheumatoid arthritis by downregulating M1 macrophages through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An EZH2-NF-κB regulatory axis drives expression of pro-oncogenic gene signatures in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. mdpi.com [mdpi.com]

Lonicerin: A Modulator of Autophagy and Cellular Stress Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lonicerin, a flavonoid glycoside primarily isolated from Lonicera japonica Thunb. (honeysuckle), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2] Emerging evidence highlights its crucial role in modulating fundamental cellular processes such as autophagy and responses to cellular stress. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its impact on autophagy and cellular stress signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this compound.

Core Mechanisms of this compound in Cellular Homeostasis

This compound exerts its effects by intervening in key signaling pathways that govern autophagy and cellular stress. Its multifaceted interactions allow it to mitigate inflammatory damage, protect against oxidative stress, and promote cellular repair mechanisms.

Modulation of Autophagy

Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of damaged organelles and misfolded proteins. This compound has been shown to enhance autophagic flux through distinct molecular pathways.

One key mechanism involves the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway . This compound has been demonstrated to activate AMPK, a central regulator of cellular energy homeostasis.[3][4] Activated AMPK, in turn, upregulates SIRT1, a NAD+-dependent deacetylase.[5][6] SIRT1 proceeds to deacetylate and activate autophagy-related proteins, such as Atg5 and LC3, thereby promoting the formation of autophagosomes and enhancing autophagic degradation.[5] This pathway is particularly relevant in the context of diabetic wound healing, where this compound-induced autophagy promotes blood vessel regeneration.[5][6]

Another significant pathway influenced by this compound is the EZH2/ATG5 axis in the context of NLRP3 inflammasome inactivation . This compound can directly bind to the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] This interaction leads to an EZH2-mediated modification of H3K27me3, which promotes the expression of autophagy-related protein 5 (ATG5).[1] The subsequent increase in autophagy facilitates the degradation of the NLRP3 inflammasome, a key mediator of inflammation, thereby alleviating conditions like ulcerative colitis.[1]

Cellular Stress Responses

This compound demonstrates a profound ability to mitigate various forms of cellular stress, including oxidative stress and endoplasmic reticulum (ER) stress, primarily through its anti-inflammatory and antioxidant properties.

In response to oxidative stress , this compound has been shown to decrease the production of reactive oxygen species (ROS).[7] It achieves this by increasing the levels of endogenous antioxidants, such as glutathione, and enhancing the activity of antioxidant enzymes like glutathione reductase and peroxidase.[7] This protective effect has been observed in neuronal cells, where this compound mitigates glutamate-induced oxidative damage.[7]

This compound also plays a role in attenuating inflammation-related cellular stress . It has been found to inhibit the activation of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][8] By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][10] This anti-inflammatory action is central to its therapeutic effects in conditions like acute lung injury and ulcerative colitis.[1][2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on different cellular parameters.

| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Observed Effect | Reference |

| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 20, 40, 80 µM | Dose-dependent increase in viability under oxidative stress | [5] |

| Bone Marrow-Derived Macrophages (BMDMs) | This compound | 1, 3, 10, 30 µmol/L | No significant effect on viability | [9] | |

| Autophagy Markers | |||||

| Sirt1 Expression | HUVECs | This compound | 20, 40, 80 µM | Dose-dependent upregulation of Sirt1 | [5] |

| Beclin-1, ATG5, LC3B-II/LC3B-I | HUVECs | This compound + si-Sirt1 | 80 µM | This compound-induced increase was reversed by Sirt1 knockdown | [5] |

| Inflammatory Markers | |||||

| IL-1β, IL-18 | DSS-induced colitis mice | This compound | 3, 10, 30 mg/kg | Dose-dependent reduction in colon | [1] |

| NLRP3, Cleaved Caspase-1 | DSS-induced colitis mice | This compound | 3, 10, 30 mg/kg | Dose-dependent reduction in colon | [1] |

| Oxidative Stress Markers | |||||

| Reactive Oxygen Species (ROS) | Glutamate-injured HT22 cells | This compound | 1, 10, 100 µM | Dose-dependent decrease in ROS production | [7] |

| Glutathione (GSH) | Glutamate-injured HT22 cells | This compound | 100 µM | 68.7% increase in GSH content | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

Western Blotting for Autophagy and Signaling Proteins

-

Objective: To determine the expression levels of key proteins in autophagy and cellular stress signaling pathways (e.g., LC3, Beclin-1, ATG5, p-AMPK, Sirt1, NLRP3).

-

Protocol:

-

Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p-AMPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[3][11]

-

Immunofluorescence for LC3 Puncta

-

Objective: To visualize and quantify the formation of autophagosomes by detecting LC3 puncta.

-

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound at desired concentrations and time points.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with anti-LC3B antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize under a fluorescence microscope.[2][12]

-

Cell Viability Assay (MTT or CCK-8)

-

Objective: To assess the effect of this compound on cell viability and proliferation.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT after solubilization, 450 nm for CCK-8) using a microplate reader.[9][13]

-

Animal Models

-

DSS-Induced Ulcerative Colitis Model:

-

Induction: Administer 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water of C57BL/6 mice for 7 days.

-

Treatment: Administer this compound orally (e.g., 3, 10, 30 mg/kg) daily during and/or after DSS administration.

-

Assessment: Monitor body weight, stool consistency, and rectal bleeding. At the end of the experiment, collect colon tissues for histological analysis and measurement of inflammatory markers.[9][14]

-

-

Streptozotocin (STZ)-Induced Diabetic Wound Healing Model:

-

Induction of Diabetes: Inject mice or rats with a single high dose or multiple low doses of STZ to induce hyperglycemia.

-

Wound Creation: Create full-thickness cutaneous wounds on the dorsal side of the diabetic animals.

-

Treatment: Topically apply this compound (in a suitable vehicle like a hydrogel) to the wound area.

-

Assessment: Measure the wound closure rate over time. Collect wound tissue for analysis of angiogenesis, inflammation, and autophagy markers.[1][15]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound activates the AMPK/SIRT1 pathway to promote autophagy.

Caption: this compound enhances autophagy via the EZH2/ATG5 axis to inactivate the NLRP3 inflammasome.

Caption: this compound mitigates cellular stress by enhancing antioxidant defenses and inhibiting inflammation.

Caption: A typical experimental workflow to study this compound's effect on autophagy.

Conclusion

This compound is a promising natural compound that modulates autophagy and cellular stress responses through multiple, interconnected signaling pathways. Its ability to enhance cytoprotective autophagy and suppress detrimental inflammatory and oxidative stress highlights its therapeutic potential for a range of diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further investigate and harness the pharmacological properties of this compound. Future studies should continue to elucidate the intricate molecular interactions of this compound and explore its efficacy in preclinical and clinical settings.

References

- 1. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound promotes wound healing in diabetic rats by enhancing blood vessel regeneration through Sirt1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to Create Chronic Wounds in Diabetic Mice - an Update to the Published Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Lonicerin's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonicerin, a flavonoid glycoside found in plants of the Lonicera genus, has garnered significant interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the in silico predicted biological activities of this compound, supported by available experimental data. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource for understanding the potential therapeutic applications of this natural compound. We will delve into its predicted mechanisms of action, supported by molecular docking studies, and provide detailed protocols for in vitro validation of these predictions.

Predicted Biological Activities of this compound

In silico and experimental studies have revealed a broad spectrum of biological activities for this compound, positioning it as a promising candidate for further investigation. These activities include:

-

Anti-inflammatory and Immunomodulatory Effects: this compound has been shown to inhibit key inflammatory mediators. In silico studies suggest its potential to modulate the NF-κB signaling pathway, a central regulator of inflammation.[1][2] Experimental evidence supports this, demonstrating its ability to suppress the production of pro-inflammatory cytokines.[1]

-

Antioxidant Activity: this compound exhibits significant radical scavenging properties. It effectively scavenges DPPH, hydroxyl, and superoxide radicals, with reported IC50 values of 9.2 µg/mL, 236.8 µg/mL, and 143.9 µg/mL, respectively.[1] This antioxidant potential is crucial in mitigating oxidative stress-related pathologies.

-

Neuroprotective Effects: this compound has demonstrated neuroprotective capabilities against glutamate-induced neurotoxicity.[3] In silico models suggest that its interaction with the GABA-A receptor may contribute to its sedative and neuroprotective actions.

-

Sedative Activity: Molecular docking studies have shown that this compound exhibits a strong binding affinity for the GABA-A receptor, with a docking score of -8.1 kcal/mol, which is comparable to that of diazepam (-8.3 kcal/mol).[4] This suggests a potential mechanism for its observed sedative effects.

-

Wound Healing Properties: Recent studies indicate that this compound promotes wound healing in diabetic models by enhancing blood vessel regeneration through the activation of Sirt1-mediated autophagy.[5][6]

-